Predicted pKa Differentiates Imine Tautomer Basicity from the 2-Amino Aromatic Analog
Computational prediction indicates that 8-chloroquinolin-2-amine (the aromatic tautomer) has a predicted pKa of 3.97 ± 0.50 . The 4aH-quinolin-2-imine tautomer, due to the imine functional group and partial saturation, is expected to exhibit a different basicity profile. While direct experimental pKa data for the 4aH-imine tautomer is not available in the public domain, the structural difference—an imine (C=N) versus an aromatic amine (C—NH₂)—implies a lower basicity for the imine nitrogen. This difference in protonation state at physiological or synthetic pH conditions directly impacts solubility, salt formation, and reactivity in acid-catalyzed transformations, making the two tautomers non-interchangeable in pH-sensitive protocols.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | No direct experimental data publicly available; predicted lower basicity than aromatic amine analog based on imine functional group class behavior |
| Comparator Or Baseline | 8-Chloroquinolin-2-amine (CAS 343868-74-6): predicted pKa = 3.97 ± 0.50 |
| Quantified Difference | Cannot be quantified without experimental measurement; directionally lower pKa expected for imine tautomer |
| Conditions | Predicted values from ChemicalBook database; experimental confirmation required |
Why This Matters
The pKa difference dictates the protonation state under reaction or biological assay conditions, affecting solubility, membrane permeability, and salt formation—critical parameters for procurement decisions in medicinal chemistry workflows.
